

4-Ethoxybenzyl alcohol CAS number and molecular weight

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Compound of Interest

Compound Name: **4-Ethoxybenzyl alcohol**

Cat. No.: **B1583370**

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An In-depth Technical Guide to 4-Ethoxybenzyl Alcohol

This technical guide provides comprehensive information on **4-Ethoxybenzyl alcohol**, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization.

Core Chemical Data

4-Ethoxybenzyl alcohol is an aromatic alcohol that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Citations
CAS Number	6214-44-4	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₂ O ₂	[2] [4] [5]
Molecular Weight	152.19 g/mol	[3] [4] [5] [6]
IUPAC Name	(4-ethoxyphenyl)methanol	[2] [5]
Appearance	White to light yellow powder or liquid	[7]
Melting Point	32-34 °C	[3]
Boiling Point	273 °C	[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-Ethoxybenzyl alcohol** are crucial for its application in research and development.

Synthesis of 4-Ethoxybenzyl Alcohol

Two common methods for the synthesis of **4-Ethoxybenzyl alcohol** are outlined below.

Method 1: Reduction of 4-Ethoxybenzaldehyde

This protocol involves the reduction of 4-ethoxybenzaldehyde using sodium borohydride.

- Materials:

- 4-ethoxybenzaldehyde (3.3 g, 22 mmol)
- Sodium borohydride (830 mg, 22 mmol)
- Absolute ethanol (25 mL)
- Dilute hydrochloric acid
- Ethyl acetate

- Magnesium sulfate ($MgSO_4$)
- Silica gel for chromatography
- Procedure:
 - Combine 4-ethoxybenzaldehyde, sodium borohydride, and absolute ethanol in a suitable reaction vessel.[1]
 - Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1]
 - Pour the reaction mixture into dilute hydrochloric acid and extract the aqueous phase with ethyl acetate twice.[1]
 - Combine the organic phases and dry over magnesium sulfate.[1]
 - Evaporate the solvent under reduced pressure.[1]
 - Purify the crude product by silica gel chromatography to yield **4-ethoxybenzyl alcohol**.[1]

Method 2: Two-Step Synthesis from 4-Methylphenol

This industrial-scale synthesis involves the preparation of an intermediate, 4-ethoxybenzaldehyde, followed by its reduction.

- Step 1: Preparation of 4-Ethoxybenzaldehyde
 - Combine 122 kg of 4-methylphenol, 800 kg of diethyl carbonate, 220 kg of potassium carbonate, and 170 kg of tetrabutylammonium bromide.[7]
 - Heat the mixture to 130 °C and maintain the reaction for 10 hours.[7]
 - After the reaction, filter out the solid components.[7]
 - Recover unreacted diethyl carbonate under reduced pressure.[7]
 - Add 400 kg of water to the residue and extract with 300 kg of ethyl acetate.[7]

- Dry the organic phase with anhydrous sodium sulfate, filter, and recover the solvent.[7]
- Purify by reduced pressure distillation to obtain 4-ethoxybenzaldehyde.[7]
- Step 2: Preparation of **4-Ethoxybenzyl Alcohol**
 - Dissolve 150 kg of 4-ethoxybenzaldehyde in 400 kg of anhydrous ethanol.[7]
 - Add 1.5 kg of Palladium on carbon (Pd/C) as a catalyst.[7]
 - Introduce hydrogen gas (H₂) and heat the mixture to reflux for 6 hours.[7]
 - After the reaction, filter to remove the catalyst.[7]
 - Recover the solvent from the filtrate under reduced pressure to obtain **4-ethoxybenzyl alcohol**.[7]

Purification by Recrystallization

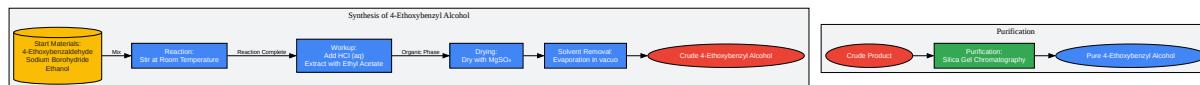
A general procedure for the purification of benzyl alcohols, adaptable for **4-Ethoxybenzyl alcohol**, is recrystallization.

- Materials:
 - Crude **4-Ethoxybenzyl alcohol**
 - Ethanol
 - Deionized water
- Procedure:
 - Dissolve the crude **4-Ethoxybenzyl alcohol** in a minimal amount of hot ethanol.[2]
 - Slowly add hot deionized water to the solution until a slight turbidity persists.[2]
 - Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]

- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[2]
- Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
- Collect the crystals by vacuum filtration using a Buchner funnel.[2]
- Wash the crystals with a small amount of an ice-cold water-ethanol mixture.[2]
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[2]

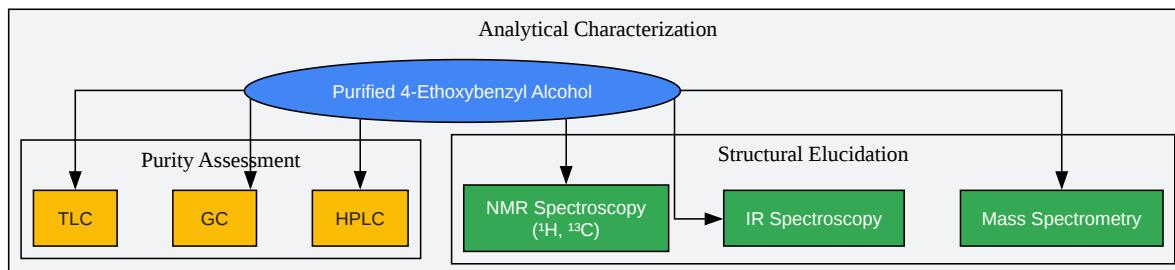
Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of **4-Ethoxybenzyl alcohol**.



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Caption: Workflow for the synthesis and purification of **4-Ethoxybenzyl alcohol**.



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Caption: Analytical methods for the characterization of **4-Ethoxybenzyl alcohol**.

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